2,4-Dimethylnicotinic acid hydrochloride
Overview
Description
2,4-Dimethylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which play crucial roles in metabolism .
Mode of Action
Nicotinic acid and its derivatives are known to be involved in redox reactions as electron donors or acceptors, catalyzed by various enzymes .
Biochemical Pathways
2,4-Dimethylnicotinic acid hydrochloride likely affects the same biochemical pathways as nicotinic acid. These include the pathways involving the coenzymes NAD and NADP. These coenzymes are involved in many vital redox reactions, and maintaining the intracellular pool of nicotinic acid is vital for these pathways .
Pharmacokinetics
It is reasonable to assume that it shares similar properties with nicotinic acid, which is known to be readily bioavailable .
Result of Action
Given its likely role in redox reactions, it can be inferred that it plays a role in energy production and other metabolic processes within the cell .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylnicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acid receptors, which are involved in various metabolic processes. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound also participates in redox reactions, contributing to cellular metabolism and energy production .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acid receptors, which play a crucial role in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the production of proteins involved in metabolic processes. Additionally, this compound can impact cellular metabolism by participating in redox reactions, thereby influencing the overall energy balance within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to nicotinic acid receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the receptors, depending on the context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level can have downstream effects on cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the nicotinic acid metabolism pathway. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can affect the production of NAD+ and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization within cells. Additionally, binding proteins can influence the accumulation and distribution of this compound within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can impact its activity and function, as it interacts with different biomolecules within these compartments .
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDASXALZAWOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669953 | |
Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133897-06-0 | |
Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.